molecular formula C8H8BrClO B1279335 4-Bromo-2-(chloromethyl)-1-methoxybenzene CAS No. 7017-52-9

4-Bromo-2-(chloromethyl)-1-methoxybenzene

Cat. No. B1279335
CAS RN: 7017-52-9
M. Wt: 235.5 g/mol
InChI Key: YUJFMJVATVQTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Bromo-2-(chloromethyl)-1-methoxybenzene is a halogenated methoxybenzene, which is a class of compounds that includes various derivatives with bromine and chlorine substituents. These compounds are of interest due to their presence in the environment and their potential use in various industrial applications, including the synthesis of polymers and pharmaceuticals .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be influenced by the presence of halogen atoms, which can participate in various types of interactions. For example, in 4-halotriaroylbenzenes, halogen bonding with oxygen (C-X...O=C interactions) is a significant structural determinant . The presence of bromine and chlorine atoms in the compound 4-Bromo-2-(chloromethyl)-1-methoxybenzene likely contributes to its molecular geometry and potential for intermolecular interactions.

Chemical Reactions Analysis

Halogenated methoxybenzenes can undergo various chemical reactions, including those that involve the halogen atoms. For example, the presence of bromine and chlorine can facilitate further functionalization or substitution reactions, which are useful in the synthesis of more complex molecules. The reactivity of these halogens can be exploited in the synthesis of pharmaceuticals, such as SGLT2 inhibitors, where halogenated intermediates are key components .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-(chloromethyl)-1-methoxybenzene would be influenced by its halogenated structure. The presence of bromine and chlorine atoms would affect the compound's boiling point, melting point, solubility, and stability. These properties are crucial for the compound's behavior in the environment and its suitability for industrial applications. For example, the volatility of halogenated methoxybenzenes in the marine troposphere suggests that they can be transported over long distances and may have mixed biogenic and anthropogenic origins .

Scientific Research Applications

Environmental Studies

4-Bromo-2-(chloromethyl)-1-methoxybenzene, as part of bromochloromethoxybenzenes, has been studied for its environmental impact. Research suggests that these compounds, including variants of methoxybenzenes, are found in the marine troposphere of the Atlantic Ocean. They have mixed biogenic and anthropogenic origins, indicating their ubiquity in the environment despite not being produced in technical quantities (Führer & Ballschmiter, 1998).

Organic Electronics

In the field of organic electronics, derivatives of 4-Bromo-2-(chloromethyl)-1-methoxybenzene have been compared as monomers for the synthesis of polymers like poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. The bromomethyl variant has shown to yield higher molecular weights and narrower polydispersities than the chloromethyl counterpart, indicating its potential in developing advanced materials (Sanford et al., 1999).

Material Chemistry

This compound has been used in synthesizing monomers that exhibit liquid crystalline behavior. Such monomers are crucial in creating materials with specific optical and thermal properties, which can be applied in displays, sensors, and other advanced technological fields (Wang et al., 2000).

Chemical Synthesis and Catalysis

The compound has been involved in studies related to chemical synthesis and catalysis. For instance, it was used as a catalyst in the ring opening of epoxides to form vicinal iodo and bromo alcohols, demonstrating its role in facilitating specific chemical reactions (Niknam & Nasehi, 2002).

Future Directions

The potential applications or future directions for “4-Bromo-2-(chloromethyl)-1-methoxybenzene” would depend largely on its physical and chemical properties, as well as how it interacts with other compounds or systems. Without more specific information, it’s difficult to predict what these might be .

properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJFMJVATVQTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438600
Record name 4-Bromo-2-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(chloromethyl)-1-methoxybenzene

CAS RN

7017-52-9
Record name 4-Bromo-2-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(chloromethyl)-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(chloromethyl)-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(chloromethyl)-1-methoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(chloromethyl)-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(chloromethyl)-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(chloromethyl)-1-methoxybenzene

Citations

For This Compound
1
Citations
SF Nielsen, M Larsen, T Boesen… - Journal of medicinal …, 2005 - ACS Publications
… 4-Bromo-2-chloromethyl-1-methoxybenzene (27). A solution of compound 26 (13.9 g, 64 mmol) in CH 2 Cl 2 (100 mL) was slowly added SOCl 2 (5.1 mL, 70 mmol) and the mixture was …
Number of citations: 203 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.